4-(3-(1-Diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile
Overview
Description
BDF-9148 is a sodium channel modulator known for its positive inotropic effects, which means it increases the force of contraction of the heart muscle. This compound is structurally related to DPI 201-106, another sodium channel modulator, but with a different moiety that enhances its unique properties .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions: BDF-9148 primarily undergoes reactions that involve sodium channels. It does not significantly alter the electrical activity of β-cells, indicating that its primary target is sodium channels .
Common Reagents and Conditions: The compound is often studied in the presence of other sodium channel modulators like veratridine and tetrodotoxin to understand its effects on sodium channel activity .
Major Products Formed: The major products formed from reactions involving BDF-9148 are typically related to its interaction with sodium channels, leading to increased sodium influx and subsequent physiological effects .
Scientific Research Applications
BDF-9148 has been extensively studied for its positive inotropic effects, making it a potential candidate for the treatment of heart failure. It increases the force of contraction in myocardium from different species, including humans, by enhancing sodium influx . This compound has also been investigated for its effects on myocardial energetics and hemodynamics in immature rabbit hearts .
Mechanism of Action
BDF-9148 exerts its effects by modulating sodium channels, leading to an increase in the open probability of these channels. This results in enhanced sodium influx, which subsequently increases the force of contraction of the heart muscle . The compound does not significantly affect the adenylate-cyclase pathway, indicating a cAMP-independent mode of action .
Comparison with Similar Compounds
Similar Compounds:
- DPI 201-106
- BDF 9198
Uniqueness: BDF-9148 is unique in its ability to increase the force of contraction without significantly affecting the heart rate, unlike DPI 201-106, which has a more pronounced negative chronotropic effect . Additionally, BDF-9148 has been shown to have a higher effectiveness in certain cardiac preparations compared to DPI 201-106 .
Properties
CAS No. |
120838-62-2 |
---|---|
Molecular Formula |
C28H27N3O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[3-(1-benzhydrylazetidin-3-yl)oxy-2-hydroxypropoxy]-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C28H27N3O3/c29-15-22-14-25-26(30-22)12-7-13-27(25)34-19-23(32)18-33-24-16-31(17-24)28(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-14,23-24,28,30,32H,16-19H2 |
InChI Key |
KQQFGABYYXEKDM-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OCC(COC4=CC=CC5=C4C=C(N5)C#N)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-((1-(diphenylmethyl)-3-azetidinyl)oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile monohydrate 4-(3-(1-diphenylmethylazetidine-3-oxy)-2-hydroxypropoxy)-1H-indole-2-carbonitrile BDF 9148 BDF 9196 BDF-9148 BDF-9196 BDF9196 LY 341311 LY 366634 LY-341311 LY341311 LY366634 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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